molecular formula C6H7ClN2O2 B1338244 Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate CAS No. 88398-85-0

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1338244
CAS RN: 88398-85-0
M. Wt: 174.58 g/mol
InChI Key: GXCHZTZQQJQKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a chloro substituent and a carboxylate ester group in the molecule suggests that it may have interesting chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, the synthesis of related compounds has been achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another method involves the one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods could potentially be adapted for the synthesis of methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate by incorporating the appropriate chloro and methyl substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the structure of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was determined to crystallize in the monoclinic system with space group P21/c . The crystal structure is typically stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carboxylate ester group, for instance, can participate in esterification and hydrolysis reactions, while the chloro substituent can be involved in nucleophilic substitution reactions. The reactivity of the pyrazole ring itself can lead to the formation of various adducts and complexes, which can be exploited in the synthesis of pharmaceuticals and other bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Theoretical calculations, including density functional theory (DFT), can predict properties such as HOMO-LUMO energy levels, molecular electrostatic potential, and NMR chemical shifts, which are compared with experimental data to validate the structure and properties of the compound . Thermo gravimetric analysis can provide information on the thermal stability of the compound .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • The outcomes include the synthesis of bioactive chemicals that have numerous pharmacological functions including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry . A series of pyrazole derivatives is used as insecticides, fungicides, and herbicides .
    • The methods of application involve the synthesis of 5-chloropyrazole-4-carbaldehyde, which is an important intermediate for the synthesis of a variety of otherwise difficult to obtain, synthetically useful, and novel heterocyclic systems .
    • The outcomes include the production of effective fungicidal agents and compounds with potential antifungal activities for the control of some plant diseases .
  • Coordination Chemistry

    • Pyrazoles are used in coordination chemistry . They can act as ligands and form complexes with various metals .
    • The methods of application involve the synthesis of pyrazole derivatives and their subsequent reaction with metal salts to form complexes .
    • The outcomes include the formation of metal-pyrazole complexes that have potential applications in catalysis, magnetism, and luminescence .
  • Organometallic Chemistry

    • Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds that have potential applications in various fields .
    • The methods of application involve the reaction of pyrazole derivatives with organometallic reagents .
    • The outcomes include the synthesis of organometallic compounds that can be used as catalysts in various chemical reactions .
  • Antileishmanial and Antimalarial Activities

    • Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
    • The methods of application involve the synthesis of hydrazine-coupled pyrazoles and their subsequent evaluation against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
    • The outcomes include the discovery of compounds with superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
  • Intermediate in the Synthesis of Chlorpyrifos

    • “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” is an important intermediate in the synthesis of Chlorpyrifos , a widely used organophosphate insecticide .
    • The methods of application involve the reaction of “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” with other reagents to form Chlorpyrifos .
    • The outcomes include the production of Chlorpyrifos, which is used to control a variety of insects in wide range of settings .
  • Silver-Mediated [3 + 2] Cycloaddition

    • Pyrazoles are used in silver-mediated [3 + 2] cycloaddition . This is a type of reaction that combines two molecules to form a larger one .
    • The methods of application involve the use of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) in the presence of a silver catalyst .
    • The outcomes include the synthesis of monosubstituted pyrazoles .
  • Pharmacological Activities

    • Pyrazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • The methods of application involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
    • The outcomes include the discovery of compounds with diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Intermediate in the Synthesis of Other Compounds

    • “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” is used as an intermediate in the synthesis of other compounds .
    • The methods of application involve the reaction of “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” with other reagents to form the desired compounds .
    • The outcomes include the production of various compounds that have potential applications in various fields .

properties

IUPAC Name

methyl 5-chloro-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCHZTZQQJQKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226686
Record name Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

CAS RN

88398-85-0
Record name Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.